Clathrin A

Description

Structure

2D Structure

3D Structure

Properties

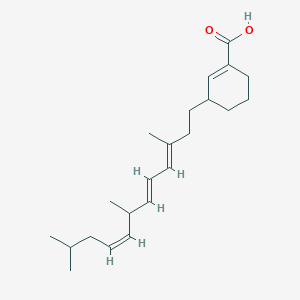

Molecular Formula |

C22H34O2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

3-[(3E,5E,8Z)-3,7,11-trimethyldodeca-3,5,8-trienyl]cyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C22H34O2/c1-17(2)8-5-9-18(3)10-6-11-19(4)14-15-20-12-7-13-21(16-20)22(23)24/h5-6,9-11,16-18,20H,7-8,12-15H2,1-4H3,(H,23,24)/b9-5-,10-6+,19-11+ |

InChI Key |

POOTZJVXDGHNMQ-KFBGXEEASA-N |

Isomeric SMILES |

CC(C)C/C=C\C(C)/C=C/C=C(\C)/CCC1CCCC(=C1)C(=O)O |

Canonical SMILES |

CC(C)CC=CC(C)C=CC=C(C)CCC1CCCC(=C1)C(=O)O |

Synonyms |

clathrin A |

Origin of Product |

United States |

Molecular Architecture and Assembly Dynamics of Clathrin a

Structural Organization of Clathrin Heavy and Light Chains

Clathrin's fundamental unit, the triskelion, is a heterohexamer composed of three clathrin heavy chains (CHCs) and three clathrin light chains (CLCs). wikipedia.orgebi.ac.uk This intricate assembly provides the structural foundation for the formation of clathrin-coated pits and vesicles, which are essential for intracellular membrane traffic. proteopedia.orgbiologists.com

Clathrin Heavy Chain (CHC) Structural Domains and Isoforms (e.g., CHC17, CHC22)

The Clathrin Heavy Chain (CHC) is a large protein of approximately 190 kDa that forms the structural backbone of the clathrin lattice. wikipedia.org Each CHC molecule is organized into several distinct domains that contribute to its function. These domains include the N-terminal domain (TD), the ankle, the distal leg, the knee, the proximal leg, and a C-terminal trimerization domain which enables three CHC molecules to oligomerize. ucl.ac.uk The N-terminal domain, often referred to as the terminal domain, folds into a seven-bladed β-propeller structure that serves as a binding hub for various accessory and adaptor proteins. ebi.ac.ukjneurosci.org

In humans and most vertebrates, two major isoforms of CHC exist, encoded by separate genes: CHC17 and CHC22. pnas.orgnih.gov

CHC17 : Encoded by the CLTC gene on chromosome 17, CHC17 is ubiquitously expressed in all cells. pnas.orgnih.gov It is the canonical clathrin involved in a wide range of membrane trafficking events, including receptor-mediated endocytosis from the plasma membrane and sorting at the trans-Golgi network. pnas.orgnih.gov

CHC22 : Encoded by the CLTCL1 gene on chromosome 22, CHC22 is predominantly expressed in skeletal muscle and its expression increases during myogenesis. pnas.orgnih.gov It is implicated in specialized membrane organization pathways within muscle cells, such as the trafficking of the GLUT4 glucose transporter. pnas.orgrupress.org

Despite sharing 85% of their amino acid sequence, these isoforms have distinct functional properties. nih.govnih.gov A key difference lies in their interaction with clathrin light chains; CHC17 readily binds light chains, whereas CHC22 does not functionally interact with them in the same manner due to conserved residue differences in the light chain binding region. pnas.orgnih.govrupress.org Nevertheless, CHC22 is capable of forming triskelia and assembling into lattice structures on vesicles that are morphologically similar but functionally distinct from those formed by CHC17. nih.gov

| Domain | Approximate Residue Position (CHC17) | Key Features |

| Terminal Domain (TD) | 1-330 | 7-bladed β-propeller; binds adaptor and accessory proteins. ebi.ac.ukucl.ac.uk |

| Ankle Domain | 331-838 | Flexible region contributing to leg structure. ucl.ac.uk |

| Distal Leg | 839-1073 | Forms the outer part of the triskelion leg. ucl.ac.uk |

| Knee | 1074-1197 | A bend in the leg structure. ucl.ac.uk |

| Proximal Leg | 1198-1575 | Inner part of the leg; contains the light chain binding site. ucl.ac.uknih.gov |

| Trimerization Domain | 1576-1675 | C-terminal region responsible for the assembly of three heavy chains. ucl.ac.uknih.gov |

Clathrin Light Chain A (CLTA) Structure and Interaction with Heavy Chains

Clathrin Light Chain A (CLTA), along with its isoform Clathrin Light Chain B (CLTB), are small proteins of about 25 kDa that are tightly associated with the CHC. wikipedia.orgnih.gov In higher eukaryotes, CLTA and CLTB are encoded by separate genes and share approximately 60% sequence homology. nih.gov

The structure of CLTA is characterized by three main domains: a conserved acidic N-terminal domain, a central domain rich in heptad repeats that forms a coiled-coil structure, and a conserved C-terminal domain. ebi.ac.ukharvard.edu The primary interaction with the CHC is mediated by the central domain, which wraps around the proximal leg segment of the heavy chain, near the vertex of the triskelion. nih.govharvard.edu This binding is of high affinity, and the presence of the C-terminal domain further enhances the stability of the interaction. harvard.edunih.gov The light chain only adopts its characteristic α-helical structure upon binding to the heavy chain, indicating a significant conformational change is involved in the association. pnas.org Specific tryptophan residues within the light chain have been identified as being critical for this binding event. nih.gov

| Property | Description |

| Molecular Weight | ~25 kDa wikipedia.org |

| Key Structural Domains | N-terminal domain, central coiled-coil domain, C-terminal domain. ebi.ac.uk |

| Heavy Chain Binding Site | Central coiled-coil domain binds to the proximal leg of the CHC. harvard.edu |

| Binding Affinity (KD) | < 10⁻¹⁰ M nih.gov |

| Conformational Change | Acquires α-helical structure upon binding to CHC17. pnas.org |

Triskelion Formation and Higher-Order Assembly of Clathrin

The clathrin triskelion is the fundamental assembly unit of the clathrin coat. proteopedia.org Each triskelion is composed of three CHCs joined at their C-termini, with each leg of the trimer being associated with a single CLC. wikipedia.orgebi.ac.uk This unique three-legged shape allows clathrin to self-assemble into complex polyhedral networks that envelop vesicles. dnatube.com

Mechanisms of Clathrin Lattice Formation (e.g., Polyhedral Lattices)

The assembly process is not spontaneous under all physiological conditions. While purified clathrin can self-assemble into empty cages in vitro under acidic pH conditions (below 6.5), lattice formation on cellular membranes requires the action of adaptor proteins. nih.gov Adaptor protein complexes, such as AP2 at the plasma membrane, are crucial for initiating clathrin assembly at neutral pH. researchgate.netrupress.org These adaptors recognize and bind to specific lipids in the membrane and to the terminal domain of the CHC, thereby recruiting clathrin triskelia to the site of vesicle formation and triggering lattice polymerization. nih.govresearchgate.net Clathrin can also form flat lattices, which are often purely hexagonal and are observed on endosomes and the plasma membrane; these may act as sorting platforms or intermediates that later curve to form buds. biologists.comnih.govresearchgate.net

Dynamics of Clathrin Cage Assembly and Disassembly

The formation of a clathrin-coated vesicle is a highly dynamic process involving multiple stages: initiation, growth, stabilization, and ultimately, scission from the parent membrane. researchgate.net Assembly begins with the recruitment of clathrin by membrane-bound adaptor proteins. researchgate.net The subsequent growth and stabilization of the lattice require the coordinated action of a host of endocytic accessory proteins. nih.govresearchgate.net The process is characterized by a rapid exchange of clathrin molecules, a phenomenon termed dynamic instability. rupress.org This constant turnover is thought to serve as a proofreading mechanism, ensuring that pits mature only when they have successfully concentrated the correct cargo molecules. rupress.org

Once a vesicle has budded, the clathrin coat must be rapidly disassembled to release the vesicle and recycle the coat components for subsequent rounds of transport. ukri.org This uncoating process is an active, ATP-dependent mechanism driven by the chaperone protein Hsc70 and its J-domain-containing cofactor, auxilin. pnas.org Auxilin binds to the assembled clathrin cage and recruits Hsc70. pnas.org Hsc70 then utilizes the energy from ATP hydrolysis to induce a conformational change that dismantles the lattice, releasing individual triskelions back into the cytoplasm. ukri.orgpnas.org Kinetic studies indicate that the release of a single clathrin triskelion is a sequential process involving the action of three Hsc70 molecules. ukri.orgpnas.org

Role of Clathrin A in Regulating Clathrin Assembly and Stability

Clathrin Light Chain A (CLTA) and its isoform play a significant regulatory role in the clathrin cycle, influencing both the assembly and disassembly of the coat. wikipedia.orgebi.ac.uk While not strictly essential for the polymerization of heavy chains into cages in vitro, the light chains modulate the properties and dynamics of the lattice. nih.gov

One of the primary functions of CLCs is to regulate the stability of the clathrin coat and its disassembly. nih.gov The light chains modulate the interaction between the CHC and the uncoating cofactor auxilin. nih.gov Experimental evidence shows that the removal of light chains from a clathrin cage significantly impairs the efficiency of Hsc70-mediated disassembly, indicating that CLCs are important for facilitating the uncoating process. nih.gov

Furthermore, CLCs are known to influence the structural properties of the triskelion, affecting the rigidity of the heavy chain legs. nih.gov They also serve as a crucial link between the endocytic machinery and the cellular cytoskeleton. nih.gov Through their N-terminal domain, light chains can bind to proteins of the Hip1/R family, which in turn interact with actin filaments. nih.gov This interaction is also regulatory, as the binding of CLCs to Hip1/R reduces the latter's actin-binding activity, suggesting a mechanism to control the engagement of the cytoskeleton during vesicle formation and movement. nih.gov

Clathrin Mediated Cellular Processes

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis (CME) is a major and well-characterized pathway for the internalization of molecules from the cell surface in eukaryotic cells. nih.govnih.govucla.edu This process is vital for a multitude of "housekeeping" functions, such as nutrient uptake (e.g., low-density lipoproteins and iron-bound transferrin), the turnover of plasma membrane components, and the regulation of cell surface signaling by internalizing transmembrane receptors and transporters. nih.govnih.govnih.govberkeley.edu The versatility of CME is highlighted by its subversion by pathogens like viruses and bacterial toxins to gain entry into cells. nih.gov

The formation of a clathrin-coated vesicle is a complex, multi-step process involving the coordinated action of over 50 different proteins. nih.govjove.com The process begins with the initiation and assembly of clathrin and adaptor proteins into clathrin-coated pits (CCPs) on the inner surface of the plasma membrane. nih.govbiorxiv.org These pits concentrate the selected cargo as they invaginate, eventually pinching off to form CCVs. nih.govucla.edu Following budding, the clathrin coat is rapidly disassembled, which allows the clathrin triskelia to be recycled for new rounds of vesicle formation, while the uncoated vesicle proceeds to fuse with its target organelle, typically an endosome. wikipedia.orgnih.gov

The entire CME process can be broken down into several stages: initiation, stabilization, maturation, and finally, membrane fission. nih.gov Each of these stages is tightly regulated by numerous factors, including post-translational modifications and differences among the components of the CME machinery. ucla.edu

Mechanisms of Cargo Selection and Internalization in CME

The selection of specific transmembrane proteins, or "cargo," for internalization via CME is a highly regulated process mediated by adaptor proteins. nih.govnih.gov Clathrin itself does not bind directly to the membrane or the cargo proteins. nih.govnih.gov Instead, a diverse set of clathrin-associated sorting proteins (CLASPs), also known as adaptors, recognize sorting signals within the cytosolic domains of the cargo proteins. nih.govnih.gov

These sorting signals can be linear amino acid motifs, conformational features, or covalent modifications. nih.govnih.gov The adaptor proteins, upon recognizing these signals, link the selected cargo to the assembling clathrin lattice. nih.gov The adaptor protein complex 2 (AP2) is a key, well-characterized adaptor that operates at the plasma membrane. nih.govcam.ac.uk Other adaptors, such as Dab2 and ARH, are known to be specific for certain cargo, like the low-density lipoprotein receptor (LDLR). rupress.org

The recruitment of adaptors and clathrin to the plasma membrane is initiated by the accumulation of specific lipids like phosphatidylinositol-4,5-bisphosphate (PIP2) and is dependent on small GTPases of the Arf family. nus.edu.sgnih.govnih.gov The process is highly cooperative, involving a network of interactions between adaptors, lipids, GTPases, and clathrin itself. nih.govcam.ac.uk This network stabilizes the nascent pit and concentrates cargo. nih.govcam.ac.uk As more clathrin is recruited, the pit invaginates and matures, driven by the polymerization of clathrin into its characteristic hexagonal and pentagonal lattice. researchgate.net

Clathrin Involvement in Synaptic Vesicle Recycling

At chemical synapses, neurotransmission relies on the rapid release of neurotransmitters from synaptic vesicles (SVs). To sustain this high frequency of release, SVs must be efficiently regenerated locally. utah.edu Clathrin-mediated endocytosis is a primary mechanism for this synaptic vesicle recycling (SVR). frontiersin.orgfrontiersin.org Following exocytic fusion, SV proteins and lipids are left in the presynaptic plasma membrane and must be retrieved. utah.edupnas.org

The classical model posits that clathrin, along with adaptor proteins like AP2, assembles at the periactive zone of the synapse to sort and reinternalize SV components. frontiersin.orgpnas.org Electron microscopy studies frequently observe an increase in clathrin-coated pits and vesicles at presynaptic terminals during the recovery phase after neuronal stimulation, supporting clathrin's role in this process. frontiersin.org Some evidence suggests that newly formed, uncoated vesicles can either fuse with endosomes for further sorting or directly mature into functional SVs. frontiersin.orgnih.gov The latter is supported by the observation that clathrin-coated vesicles at the synapse are similar in size and protein composition to SVs. frontiersin.org

Recent research has also revealed that clathrin can act at synaptic endosomes to regenerate SVs, particularly when other rapid endocytosis pathways, such as ultrafast endocytosis, are compromised. nih.gov The endocytic protein intersectin 1 acts as a scaffold by associating with the AP2 complex, highlighting this complex as a crucial regulator of clathrin-mediated SV recycling. pnas.org

Endocytic Pathways Modulated by Clathrin (e.g., Role in Membrane Curvature and Fission)

The formation of a vesicle requires significant bending and eventual scission of the membrane. For a long time, it was assumed that the assembly of the intrinsically curved clathrin lattice was a major driving force for generating membrane curvature. nih.gov However, since clathrin does not bind directly to the membrane, its role has been debated. nih.gov It is now understood that a network of proteins, including clathrin and its adaptors, contributes to bending the membrane. nih.gov Proteins with BAR (Bin/Amphiphysin (B1176556)/Rvs) domains are also crucial for promoting membrane curvature during the growth of the clathrin-coated pit. nus.edu.sg

Recent groundbreaking studies have challenged the traditional view that clathrin's role is limited to coat formation and shaping the vesicle. springernature.comresearchgate.net These studies suggest clathrin also plays a direct and crucial role in the final membrane fission step, a function previously attributed mainly to the GTPase dynamin. springernature.comresearchgate.net Mathematical modeling and experimental observations indicate that the polymerization of the rigid clathrin coat can generate mechanical forces that constrict the neck of the budding vesicle. springernature.comnih.gov This constriction can tighten the neck down to a few nanometers, initiating the scission that separates the vesicle from the parent membrane. springernature.com This suggests that clathrin, and potentially other curved coat proteins, can be considered a class of fission proteins, fundamentally redefining its role in vesicle budding. researchgate.netnih.gov

Clathrin Functions in Post-Golgi Trafficking and Sorting

Beyond its well-established role in endocytosis at the plasma membrane, clathrin is also a central player in sorting and transport processes originating from the trans-Golgi network (TGN). nih.govannualreviews.orgnih.gov At the TGN, clathrin, in conjunction with a different set of adaptor proteins, mediates the formation of vesicles that transport cargo to the endo-lysosomal system. nih.govnih.gov

The key adaptor protein complex at the TGN is the AP-1 complex. annualreviews.orgmolbiolcell.org The recruitment of AP-1 and other TGN-specific adaptors, such as GGAs (Golgi-localized, γ-adaptin ear containing, ARF binding proteins), is regulated by the small GTPase ARF1. nih.govbiologists.commdpi.com These adaptors recognize specific sorting signals on cargo proteins destined for endosomes and lysosomes, ensuring they are packaged into the forming clathrin-coated vesicles. biologists.com

Lysosomal Enzyme Targeting and Clathrin

Clathrin-coated vesicles are essential for transporting newly synthesized lysosomal hydrolases from the TGN to the lysosomes. annualreviews.orgyoutube.com In mammalian cells, this process is mediated by mannose-6-phosphate (B13060355) receptors (MPRs). nih.gov These receptors bind to lysosomal enzymes that have been tagged with mannose-6-phosphate (M6P) in the lumen of the TGN. nih.gov The clathrin adaptor complexes AP-1 and GGAs recognize sorting signals in the cytoplasmic tails of the MPRs, thereby packaging the receptor-enzyme complexes into CCVs for delivery to endosomes. nih.govbiologists.com From the endosomes, the hydrolases are eventually delivered to lysosomes. youtube.com

In other organisms like the yeast Saccharomyces cerevisiae and the amoeba Dictyostelium discoideum, while the precise receptors may differ, clathrin and its adaptors like AP-1 are still fundamentally required for the proper sorting of vacuolar or lysosomal enzymes. nih.govnih.gov Disruption of clathrin or AP-1 function leads to the mis-sorting and secretion of these enzymes into the extracellular space, resulting in lysosomal dysfunction. nih.govnih.gov

Secretory Pathway Modulation by Clathrin (e.g., Secretory Granules, sFLT1 Secretion)

Clathrin also plays a significant role in the regulated secretory pathway, which is used by specialized cells to store hormones, enzymes, and other molecules in secretory granules for release upon stimulation. molbiolcell.org While not involved in the final exocytosis of these granules, clathrin and the AP-1 adaptor complex are required for the biogenesis and maturation of secretory granules at the TGN. molbiolcell.orgnih.gov Studies in Drosophila salivary glands have shown that loss of clathrin or AP-1 blocks the formation of mucin-containing secretory granules, causing the cargo to accumulate at the TGN. molbiolcell.org In pancreatic beta-cells, clathrin is implicated in the removal of proteases from maturing insulin (B600854) granules, a crucial step for proper processing of the stored hormones. nih.govbiologists.com

Recent research has also defined a specific clathrin-mediated trafficking pathway for the secretion of soluble fms-like tyrosine kinase-1 (sFLT1), a key regulator of blood vessel growth, from endothelial cells. nih.govnih.govbiorxiv.org The secretion of sFLT1 from the Golgi to the plasma membrane unexpectedly relies on clathrin and the AP-1 adaptor complex. nih.govresearchgate.net Live-cell imaging has demonstrated that sFLT1 is trafficked in a clathrin-dependent manner from the Golgi into secretory vesicles. nih.govresearchgate.net Perturbation of this pathway leads to the mis-localization and reduced secretion of sFLT1, which can impact processes like angiogenesis. nih.govnih.gov This highlights a novel, specialized role for clathrin in the constitutive secretion of specific proteins. nih.gov

Compound and Protein Table

| Name | Class/Function | Associated Process |

| Clathrin | Coat Protein | CME, Post-Golgi Trafficking |

| Clathrin Heavy Chain | Subunit of Clathrin | Clathrin assembly and function |

| Clathrin Light Chain | Subunit of Clathrin | Clathrin assembly and function |

| AP2 (Adaptor Protein 2) | Adaptor Protein Complex | CME, Synaptic Vesicle Recycling |

| AP1 (Adaptor Protein 1) | Adaptor Protein Complex | Post-Golgi Trafficking, Secretory Granule Biogenesis |

| Dynamin | GTPase | Vesicle Fission |

| Intersectin 1 | Scaffolding Protein | Synaptic Vesicle Recycling |

| Dab2 | Adaptor Protein | CME (LDLR internalization) |

| ARH | Adaptor Protein | CME (LDLR internalization) |

| GGAs | Adaptor Proteins | Post-Golgi Trafficking |

| ARF1 | Small GTPase | Adaptor recruitment at the TGN |

| Mannose-6-Phosphate Receptor (MPR) | Cargo Receptor | Lysosomal Enzyme Targeting |

| sFLT1 | Secreted Protein (VEGF inhibitor) | Secretory Pathway |

| Phosphatidylinositol-4,5-bisphosphate (PIP2) | Phospholipid | CME Initiation |

| BAR domain proteins | Proteins | Membrane Curvature |

| Proinsulin | Hormone Precursor | Secretory Granule Maturation |

| Mucin | Glycoprotein | Secretory Granule Cargo |

Clathrin Roles in Other Cellular Functions

While clathrin is renowned for its function in endocytosis, its involvement in other key cellular events is increasingly being recognized. Research has illuminated the indispensable roles of clathrin, including its light chain A, in the intricate processes of cell division, the cellular recycling mechanism of autophagy, and the dynamic regulation of cell adhesion and signaling.

Clathrin in Cell Division and Mitosis

During mitosis, the process of clathrin-mediated endocytosis is halted, and a portion of the cellular clathrin pool is repurposed to participate in the formation and stabilization of the mitotic spindle. nih.govatlasgeneticsoncology.org This repositioning is critical for the accurate segregation of chromosomes into daughter cells.

Spindle Apparatus and Chromosome Congression:

Clathrin, as a triskelion complex composed of three heavy chains and three light chains (including Clathrin A), localizes to the kinetochore fibers of the mitotic spindle. atlasgeneticsoncology.orgnih.gov Its primary function here is to stabilize these microtubule-based structures, which are essential for the proper alignment of chromosomes at the metaphase plate, a process known as chromosome congression. nih.govjefferson.edu

The stabilization of kinetochore fibers is thought to occur through a "bridge" mechanism, where the clathrin triskelion crosslinks adjacent microtubules within a single kinetochore fiber, thereby enhancing its structural integrity. tandfonline.com This function is dependent on the unique three-legged structure of the clathrin molecule. jefferson.edu

A key interaction in this process is the formation of a complex between clathrin, Transforming Acidic Coiled-Coil protein 3 (TACC3), and the colonic hepatic tumor overexpressed gene (ch-TOG) protein. nih.govrupress.org This TACC3/ch-TOG/clathrin complex is crucial for the stability of kinetochore fibers. rupress.org Within this complex, TACC3 and ch-TOG are thought to anchor to the microtubules, while clathrin acts as a multimeric scaffold to bridge these components, further solidifying the kinetochore fibers. rupress.org

Studies have shown that the depletion of the clathrin heavy chain leads to destabilized kinetochore fibers, resulting in defective chromosome congression and a prolonged mitotic state due to the activation of the spindle checkpoint. jefferson.edu Furthermore, direct evidence points to the importance of this compound in this process. The depletion of the mitotic arrest deficient protein MAD2B, which interacts with this compound during the G2/M phase of the cell cycle, causes this compound to become diffusely distributed throughout the cell instead of concentrating at the mitotic spindle. This mislocalization of this compound is accompanied by a significant increase in misaligned chromosomes, underscoring its critical role in accurate chromosome segregation. biorxiv.org

| Component | Function in Mitosis | Key Interacting Proteins |

|---|---|---|

| This compound (CLCa) | Stabilization of kinetochore fibers, ensuring proper chromosome congression. | Clathrin Heavy Chain (CHC), TACC3, ch-TOG, MAD2B |

| Clathrin Heavy Chain (CHC) | Directly binds to the mitotic spindle; essential for the recruitment of the entire clathrin triskelion. | TACC3, ch-TOG, Microtubules |

| TACC3/ch-TOG/Clathrin Complex | Forms inter-microtubule bridges within kinetochore fibers, enhancing their stability. | Microtubules, Aurora A Kinase |

Clathrin in Autophagy Mechanisms

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Recent evidence has revealed a functional link between the clathrin machinery and the autophagy pathway.

Proteomic studies in mammalian cells have identified both clathrin heavy and light chains as components of protein complexes that include key autophagy regulators such as the ATG12-ATG5 conjugate. tandfonline.com This suggests a direct or indirect involvement of clathrin in the formation of autophagosomes, the double-membraned vesicles that sequester cellular material for degradation. One proposed role for clathrin in this context is in providing a membrane source for the expanding autophagosome, potentially originating from the trans-Golgi network or the plasma membrane. nih.govtandfonline.com

In the yeast Saccharomyces cerevisiae, clathrin has been implicated in a form of microautophagy, where the vacuolar membrane directly engulfs cellular components. rupress.org Studies have shown that the clathrin heavy chain is necessary for the uptake of portions of the vacuolar membrane into the vacuolar lumen. rupress.org

More direct evidence for the role of clathrin light chains in autophagy comes from studies in the plant Arabidopsis thaliana. The plant homologs of clathrin light chains, CLC2 and CLC3, have been shown to be essential for regulating autophagy. biorxiv.orgnih.gov Specifically, CLC2 interacts directly with the autophagy-related proteins ATG8h and ATG8i. biorxiv.orgnih.gov This interaction is crucial for proper autophagic flux, and its disruption leads to impaired autophagy. biorxiv.orgnih.gov

While the precise molecular mechanisms of mammalian this compound's involvement in autophagy are still being elucidated, the existing evidence strongly suggests a conserved role for the clathrin complex in this vital cellular recycling pathway. A specialized form of autophagy, termed LC3-associated endocytosis (LANDO), has been described that requires the autophagy protein ATG5 and is linked to the endocytic machinery, further highlighting the intricate connection between these two pathways. tandfonline.comnih.gov

| Organism/System | Clathrin Component | Role in Autophagy | Key Interacting Proteins |

|---|---|---|---|

| Mammalian Cells | Clathrin Heavy and Light Chains | Associated with the ATG12-ATG5 conjugate; potential role in membrane sourcing for autophagosomes. | ATG12-ATG5, ATG16L1 |

| Saccharomyces cerevisiae | Clathrin Heavy Chain | Involved in the uptake of vacuolar membrane during microautophagy. | Vps27 |

| Arabidopsis thaliana | Clathrin Light Chain 2 (CLC2) | Essential for autophagy regulation through direct interaction with ATG8 proteins. | ATG8h, ATG8i |

Clathrin in Cell Adhesion and Signaling

This compound plays a unique and critical role in the regulation of cell adhesion, spreading, and migration, processes that are fundamental to development, wound healing, and immune responses.

Research has demonstrated that this compound, specifically, is essential for efficient cell spreading and migration. nih.govjefferson.edu The selective depletion of this compound, but not its counterpart Clathrin Light Chain B, significantly impairs the initial phase of cell spreading and reduces cell motility. nih.gov This specific function of this compound is linked to its role in integrin-mediated signaling and the maturation of focal adhesions, which are large protein complexes that link the cell's cytoskeleton to the extracellular matrix. nih.govnih.gov

Upon cell attachment to a surface, this compound is required for the effective targeting of key focal adhesion proteins, such as Focal Adhesion Kinase (FAK) and paxillin (B1203293), to the sites of adhesion. nih.gov Furthermore, this compound is necessary for the subsequent integrin-mediated activation of signaling proteins like Src and FAK. nih.gov This activation cascade is crucial for the maturation of nascent focal adhesions into larger, more stable structures that can support cell migration. nih.govnih.gov

In addition to its role in focal adhesion dynamics, this compound is also involved in regulating the actin cytoskeleton. Depletion of this compound disrupts the interaction of clathrin with the WAVE complex, a key promoter of actin nucleation, leading to altered actin distribution within the cell. nih.gov This highlights a role for this compound in coordinating membrane trafficking with the cytoskeletal changes required for cell movement.

The endocytosis of integrins, a process that is crucial for the disassembly of focal adhesions at the trailing edge of a migrating cell, is also mediated by clathrin. rupress.org This process involves the recruitment of clathrin to focal adhesions by adaptor proteins such as Dab2 and ARH. rupress.org

| Process | Role of this compound | Key Interacting/Affected Proteins |

|---|---|---|

| Cell Spreading and Migration | Promotes efficient spreading and motility. | Integrins, FAK, Paxillin, Src, WAVE complex |

| Focal Adhesion Maturation | Required for the targeting of FAK and paxillin to nascent adhesions and their subsequent activation. | FAK, Paxillin, Src |

| Actin Dynamics | Mediates the interaction of clathrin with the WAVE complex, influencing actin distribution. | WAVE complex, Actin |

| Focal Adhesion Disassembly | Involved in the clathrin-mediated endocytosis of integrins. | Integrins, Dab2, ARH |

Molecular Interactions and Regulatory Networks of Clathrin

Post-Translational Modifications of Clathrin A and Heavy Chains

Phosphorylation of Clathrin Chains and its Functional Consequences

Phosphorylation is a critical regulatory PTM for clathrin heavy chain (CHC). Epidermal growth factor (EGF) binding to its receptor rapidly induces phosphorylation of CHC at tyrosine 1477 (Y1477), a residue located within a domain crucial for clathrin assembly wikigenes.org. This phosphorylation event can influence the assembly dynamics of the clathrin lattice.

Another significant phosphorylation site on CHC is threonine 606 (T606). Phosphorylation at T606 by Polo-like kinase 1 (PLK1), a key mitotic kinase, plays a role in proper cell division and the non-endocytic functions of clathrin during mitosis nih.gov. Irreversible CHC phosphorylation has been observed to reduce the internalization of T cell receptors (TCR) in CD4+ T cells, affecting the early stages of TCR endocytosis from the plasma membrane wikigenes.org.

The phosphorylation state of adaptor proteins also profoundly influences clathrin dynamics. For example, the phosphorylation of threonine 156 (T156) of the μ2 subunit of the AP2 complex by AAK1 (AP2-associated kinase 1) is crucial. This phosphorylation promotes an "open" conformation of AP2, allowing it to interact more effectively with other accessory proteins and clathrin, thereby driving clathrin polymerization and stabilizing nascent CCPs nih.govrupress.org.

The functional consequences of clathrin chain phosphorylation are diverse and context-dependent. While clathrin-mediated endocytosis (CME) of epidermal growth factor receptor (EGFR) and its associated AKT signaling can be decreased by clathrin heavy chain knockdown, surprisingly, clathrin knockdown has been shown to increase CXCL12-induced ERK1/2 phosphorylation in the context of CXCR4 signaling. This suggests a complex interplay where clathrin's role in endocytosis can influence the duration and intensity of signaling pathways frontiersin.org.

Other Modifications Influencing Clathrin Activity

Beyond phosphorylation, clathrin heavy chain and associated proteins undergo other PTMs that regulate clathrin activity:

Ubiquitination: This modification plays a significant role in regulating the endocytic machinery. While ubiquitination is well-established as a signal for cargo internalization, it also regulates the assembly and disassembly of endocytic proteins nih.gov. For instance, deubiquitination has been shown to regulate the formation of endocytic sites and the stability of the endocytic coat, potentially through proteins like Ede1 nih.gov.

Acetylation: Clathrin heavy chain is known to be acetylated at multiple lysine (B10760008) residues, including K637, K806, K851, K1215, K1441, K1501, and K1535 uma.es. Acetylation can influence protein function, stability, and interactions, and it often exhibits crosstalk with other PTMs like sumoylation nih.govfrontiersin.org.

SUMOylation (Small Ubiquitin-like Modifier): Similar to ubiquitination, SUMOylation involves the attachment of SUMO proteins to lysine residues. While direct SUMOylation of clathrin heavy chain is less documented, SUMOylation is a crucial PTM that regulates various cellular processes, including protein sorting, signal transduction, and cell cycle frontiersin.orghuji.ac.il. It can also crosstalk with ubiquitination and acetylation, influencing protein stability and function nih.govfrontiersin.orghuji.ac.ilnih.gov.

O-GlcNAcylation: This novel post-translational modification involves the attachment of O-linked β-N-acetylglucosamine. Recent research indicates that O-GlcNAcylation can modulate the spatiotemporal dynamics of clathrin-mediated endocytosis, linking cellular metabolic signals to the control of endocytic traffic biorxiv.org. This modification can impact the function of target proteins by altering their half-life or enzyme activity biorxiv.org.

The following table summarizes known post-translational modification sites on Clathrin Heavy Chain (CHC17, Q68FD5):

| Modification Type | Residue |

| Phosphorylation | T394, T397, T411, Y430, T473, S576, T631, Y634, T769, S886, Y899, Y900, Y1096, S1167, Y1206, Y1211, S1222, Y1368, Y1371, T1377, T1433, Y1438, Y1477, Y1487, S1494 uma.es |

| Acetylation | K637, K806, K851, K1215, K1441, K1501, K1535 uma.es |

| Ubiquitination | K43 uma.es |

Signaling Pathways Regulating Clathrin Dynamics (e.g., PIP2)

Clathrin dynamics are tightly regulated by various signaling pathways, with phosphoinositides, particularly Phosphatidylinositol 4,5-bisphosphate (PIP2), playing a central role.

PIP2 is a minor component of the plasma membrane phospholipids (B1166683) but acts as a pleiotropic regulator for numerous cellular processes, including endocytosis nih.gov. It is crucial for the initiation, assembly, size, and lifetime of clathrin-coated pits (CCPs) molbiolcell.org. Clathrin adaptors, such as the AP2 complex, are recruited to the plasma membrane in a PIP2-dependent manner, which then facilitates the recruitment of clathrin to endocytic sites nih.gov. There is also a direct interaction between phosphatidylinositol-4-phosphate (B1241899) 5-kinase gamma (PIP5Kγ) and the AP2 complex, further emphasizing the importance of PIP2 synthesis in this process nih.gov.

PIP2 functions as a signaling intermediate, a membrane-bound regulator, and a scaffold for proteins containing specific PIP2 binding domains nih.gov. Its hydrolysis by phospholipase C gamma 1 (PLCγ1) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3) can influence clathrin-dependent signaling and endocytosis, for example, by consuming PIP2 or generating secondary IP3-dependent Ca2+ signals nih.govmolbiolcell.org.

Other phosphoinositides, such as phosphatidylinositol 3,4-bisphosphate [PI(3,4)P2], also play crucial roles in regulating clathrin-mediated endocytosis and the maturation of clathrin-coated vesicles frontiersin.org. PI(3,4)P2 can be directly synthesized during clathrin-mediated pinocytosis by PI3K-C2β and is involved in recruiting various effectors like adaptors and membrane-deforming scaffolds frontiersin.org. The balance between PIP2 and PI(3,4)P2, and other phosphoinositides like PI(3,4,5)P3, is intricately controlled by various phosphatidylinositol kinases and phosphatases, influencing membrane identity, signaling pathways, and cytoskeletal dynamics frontiersin.orgmdpi.com.

Pathophysiological Implications of Clathrin Dysregulation Mechanistic Focus

Clathrin Dysfunction in Neurological Disorders

Clathrin-mediated endocytosis is particularly critical for the proper functioning of the nervous system, where it regulates synaptic transmission and neuronal signaling nih.govoup.comnumberanalytics.com. Dysregulation of CME is increasingly linked to a broad spectrum of neurological disorders oup.comnumberanalytics.comnih.gov.

Efficient and precisely regulated synaptic vesicle (SV) recycling, largely mediated by clathrin-coated vesicles (CCVs), is a prerequisite for proper synaptic formation and adaptive plasticity oup.comnih.gov. This process ensures the continuous availability of SVs for neurotransmission pnas.org.

Genetic Mutations and Synaptic Dysfunction : Mutations in genes encoding key CME proteins can lead to significant neurological deficits. For instance, biallelic mutations in DNAJC6, which encodes auxilin (a co-chaperone protein involved in clathrin uncoating), cause a complex, early-onset neurodegenerative disorder characterized by parkinsonism-dystonia, intellectual disability, and epilepsy oup.com. Auxilin deficiency results in the accumulation of clathrin-coated vesicles and impaired synaptic vesicle recycling oup.com.

Clathrin Heavy Chain Mutations : De novo mutations in CLTC, the gene encoding the clathrin heavy chain, are associated with early-onset neurodevelopmental phenotypes including developmental delay, intellectual disability, epilepsy, and movement disorders frontiersin.org. Studies in Caenorhabditis elegans with an orthologous mutation (p.P892L) demonstrated a generalized defect in synaptic transmission, leading to defective release of acetylcholine (B1216132) and GABA, synaptic vesicle depletion, and impaired synaptic plasticity frontiersin.org. This also resulted in the accumulation of neurotransmitters at the presynaptic membrane frontiersin.org.

Accessory Protein Involvement : The phosphatidylinositol binding clathrin assembly protein (PICALM) plays a crucial role in endocytosis by interacting with clathrin to promote the formation of clathrin-coated vesicles patsnap.com. Dysfunction in PICALM's role in synaptic vesicle recycling and receptor-mediated endocytosis is a hallmark of neurological disorders such as Alzheimer's disease and schizophrenia patsnap.com. Enhancing PICALM activity is being explored as a potential therapeutic approach to rectify these dysfunctions patsnap.com.

Clathrin Light Chain Diversity : Clathrin light chain (CLC) subunits, encoded by CLTA and CLTB genes, influence clathrin's biophysical properties and its ability to deform membranes pnas.org. Neurons from mice lacking either CLCa or CLCb showed defects in synaptic transmission, indicating impaired acute clathrin-dependent SV replenishment, highlighting the importance of CLC diversity for optimal clathrin function in synaptic vesicle formation pnas.org.

Table 1: Clathrin-Related Proteins and Their Dysfunction in Neurological Disorders

| Protein/Gene | Role in Clathrin-Mediated Endocytosis (CME) | Associated Neurological Disorder(s) | Mechanistic Consequence of Dysfunction |

| CLTC | Clathrin heavy chain, forms polyhedral coat | Neurodevelopmental disorders (intellectual disability, epilepsy, movement disorders) | Defective clathrin-mediated endocytosis, impaired synaptic transmission, neurotransmitter accumulation, synaptic plasticity defects frontiersin.org |

| DNAJC6 | Encodes Auxilin, co-chaperone for clathrin uncoating | Early-onset Parkinsonism-dystonia | Accumulation of clathrin-coated vesicles, impaired synaptic vesicle recycling oup.com |

| PICALM | Facilitates clathrin-coated vesicle assembly | Alzheimer's disease, Schizophrenia | Dysfunction in synaptic vesicle recycling and receptor-mediated endocytosis patsnap.com |

| CLTA/CLTB | Clathrin light chains, regulate membrane deformation | Synaptic transmission defects | Impaired synaptic vesicle replenishment and neurotransmission pnas.org |

Dysregulation of endocytosis, including CME, is a common feature in the pathogenesis of several neurodegenerative diseases numberanalytics.comnih.govfrontiersin.org.

Alzheimer's Disease (AD) : In AD, dysregulated CME contributes to synaptic dysfunction, aberrant amyloid beta (Aβ) processing, and Tau pathology nih.gov. Microglial cells, which are crucial for Aβ clearance, utilize CME for Aβ uptake, and inhibition of CME has been shown to significantly reduce Aβ uptake in microglial cell lines nih.govstressmarq.com.

Parkinson's Disease (PD) : Dysfunction of synaptic vesicle recycling plays a role in PD pathogenesis oup.com. Proteins encoded by PD-causing genes (e.g., SYNJ1, SNCA, PRKN) and PD-associated genes (e.g., LRRK2, SH3GL2) are involved in key steps of synaptic vesicle recycling and its regulation oup.com. The early-onset parkinsonism-dystonia caused by DNAJC6 mutations directly links clathrin uncoating defects to neurodegeneration oup.com.

Neuromuscular Diseases : Clathrin is also implicated in certain neuromuscular diseases. In muscle cells, clathrin forms large, flat clathrin-coated plaques at costameres, which are crucial for mechanotransduction anr.fr. Mutations in proteins like dynamin 2 (DNM2), amphiphysin (B1176556) 2 (BIN1), and myotubularin (MTM1) lead to centronuclear myopathy (CNM), where clathrin plaques are altered, suggesting a defect in mechanotransduction as a common pathomechanism anr.fr.

Clathrin in Cellular Infection Mechanisms

Many pathogens, including viruses and bacteria, have evolved strategies to exploit host cell endocytic pathways, particularly clathrin-mediated endocytosis, to gain entry and establish infection wikipedia.orgnih.govmdpi.comasm.org.

Clathrin-mediated endocytosis is a widely utilized mechanism for viral entry into host cells nih.govatlasgeneticsoncology.orgresearchgate.netqiagen.com. This pathway allows viruses to bypass the cortical actin barrier at the plasma membrane and utilize endosome-specific environmental cues, such as low pH, to initiate fusion or penetration atlasgeneticsoncology.org.

Mechanism of Viral Internalization : The process typically involves the virus binding to specific receptors on the host cell surface, which triggers the formation of clathrin-coated pits (CCPs) around the bound virus nih.govatlasgeneticsoncology.orgresearchgate.netqiagen.com. These pits then invaginate and pinch off from the plasma membrane to form intracellular clathrin-coated vesicles (CCVs) nih.govatlasgeneticsoncology.orgresearchgate.net. The CCVs then rapidly lose their clathrin coats and fuse with early endosomes, which may subsequently fuse with late endosomes and lysosomes nih.gov.

Examples of Viruses : Numerous viruses hijack CME for cellular entry.

Influenza A virus : A well-known example that primarily uses CME to enter cells, exiting endosomes to transfer to the nucleus for replication atlasgeneticsoncology.orgqiagen.comdovepress.com.

Vesicular stomatitis virus : Also internalized via CME atlasgeneticsoncology.orgqiagen.com.

Hepatitis C virus : Requires specific glycoproteins to trigger its clathrin-mediated internalization atlasgeneticsoncology.orgqiagen.com.

Adenovirus : Its entry occurs via clathrin-mediated endocytosis, although it can also stimulate macropinocytosis to enhance viral penetration from the endosome qiagen.com.

Bovine Respiratory Syncytial Virus (BRSV) : Enters host cells via clathrin-mediated endocytosis, a process regulated by PI3K-Akt and Src-JNK pathways. Inhibition of clathrin heavy chain expression significantly reduces BRSV replication frontiersin.org.

Infectious Hematopoietic Necrosis Virus (IHNV) : This fish pathogen enters host cells through clathrin-mediated endocytic, cytoskeleton-dependent (actin filaments and microtubules), and low-pH-dependent pathways nih.gov.

Inhibitory Evidence : Pretreatment of host cells with drugs that block clathrin-mediated endocytosis, such as chlorpromazine, or depletion of clathrin light chain (LCa) or clathrin heavy chain (CHC) using RNA interference, results in a marked reduction in viral entry and infectivity nih.govfrontiersin.org.

Table 2: Viruses Utilizing Clathrin-Mediated Endocytosis for Entry

| Virus Name | Key Entry Mechanism | Specific Details/Research Findings |

| Influenza A Virus | Clathrin-mediated endocytosis (CME) | Primarily uses CME; exits endosomes to transfer to nucleus for replication atlasgeneticsoncology.orgdovepress.com |

| Vesicular Stomatitis Virus | Clathrin-mediated endocytosis (CME) | Internalized via CME atlasgeneticsoncology.orgqiagen.com |

| Hepatitis C Virus | Clathrin-mediated endocytosis (CME) | Requires specific glycoproteins for CME internalization atlasgeneticsoncology.orgqiagen.com |

| Adenovirus | Clathrin-mediated endocytosis (CME) | Entry occurs via CME; can stimulate macropinocytosis for enhanced penetration qiagen.com |

| Bovine Respiratory Syncytial Virus (BRSV) | Clathrin-mediated endocytosis (CME) | Regulated by PI3K-Akt and Src-JNK pathways; CHC depletion inhibits entry/replication frontiersin.org |

| Infectious Hematopoietic Necrosis Virus (IHNV) | Clathrin-mediated endocytosis (CME) | Utilizes CME, cytoskeleton-dependent, and low-pH-dependent pathways nih.gov |

While clathrin-mediated endocytosis was traditionally thought to accommodate the internalization of particles smaller than 150 nm, recent discoveries have challenged this dogma, showing its involvement in the entry of larger particles, including certain bacterial pathogens asm.orgnih.govmolbiolcell.org.

Listeria monocytogenes : This intracellular bacterial pathogen requires clathrin for entry into eukaryotic cells asm.orgnih.gov. Its internalization involves the interaction of bacterial proteins (e.g., internalins) with host receptors, which promotes the recruitment of the clathrin-dependent endocytic machinery, including clathrin and dynamin, to the bacterial entry site, leading to endocytosis in a clathrin-coated vesicle nih.gov.

Clathrin-Actin Coordination : Host-pathogen interactions can induce tyrosine phosphorylation of the clathrin heavy chain, a modification critical for the recruitment of actin at bacteria-host adhesion sites rupress.org. This actin rearrangement is essential for bacterial internalization or the formation of bacteria-induced actin pedestals rupress.org. Clathrin-coated pits, even of conventional size, can serve as platforms to initiate these actin rearrangements at the bacteria-host interface rupress.org.

Broader Implications : These findings suggest that bacteria can utilize clathrin-dependent endocytosis as a mechanism to enter host cells, indicating that endocytosis can support the entry of particles larger than 1 µm, with broad implications for infectious disease processes nih.gov.

Clathrin in Cancer Biology (Cellular Mechanisms)

Clathrin-mediated endocytosis regulates numerous cellular processes vital for cell proliferation, signaling, and membrane dynamics, all of which are frequently altered in cancer wikipedia.orgnih.gov. The involvement of clathrin in cancer biology extends beyond its classical role in receptor internalization.

Growth Factor Receptor Trafficking : CME is crucial for the internalization and recycling of growth factor receptors (e.g., epidermal growth factor receptor), which are often overexpressed or hyperactivated in cancer cells, driving uncontrolled proliferation and survival nih.gov. Dysregulation of this process can contribute to oncogenic signaling.

Cellular Mechanics and Invasion : While clathrin-mediated endocytosis is well-studied, clathrin-independent endocytic pathways also play significant roles in cancer. For example, clathrin-independent endocytosis can suppress cancer cell blebbing and invasion by balancing cell-surface tension nih.gov. Disruption of this regulatory mechanism, such as by depleting the membrane sculpting protein GRAF1, can increase cellular blebbing and promote the 3D motility of cancer cells, highlighting a role for clathrin-independent machinery in tumor suppression nih.gov.

Drug Delivery and Resistance : The specific internalization mechanisms of cancer cells, including CME, can be exploited for targeted drug delivery. Aptamer-decorated nanoparticles, designed to selectively bind to cancer cells, have been shown to be internalized via classical clathrin-dependent receptor-mediated endocytosis oncotarget.com. This cancer cell-selective mode of entry offers a potential strategy to evade plasma membrane-localized multidrug resistance efflux pumps, thereby overcoming a significant challenge in cancer therapy oncotarget.com.

Immune Evasion and Activation : Clathrin-independent endocytosis and subsequent retrograde transport in cancer cells have been shown to promote the activation of cytotoxic CD8 T cells biorxiv.orgbiorxiv.org. This occurs by affecting the polarized redistribution of immune synapse components from the Golgi to the plasma membrane, suggesting that manipulating these endocytic pathways in cancer cells could influence anti-tumor immunity biorxiv.orgbiorxiv.org.

Compound Names and PubChem CIDs

Clathrin and Receptor Trafficking in Oncogenesis

Clathrin-mediated endocytosis plays a critical role in modulating signal transduction by regulating the surface expression and signaling of various receptors, notably receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) nih.gov. Many RTKs exhibit a substantial increase in internalization rate upon ligand binding, while some also undergo significant ligand-independent internalization nih.gov. The trafficking of these receptors to and from the plasma membrane is a crucial factor in regulating RTK signaling, which is often perturbed in cancer biologists.com.

Oncogenic signaling, frequently driven by altered intracellular signaling downstream of RTKs, can reciprocally regulate endocytic trafficking, creating feedback loops that enhance tumor progression plos.org. For instance, the epidermal growth factor receptor (EGFR) and proto-oncogene c-Met (MET) are RTKs whose expression and activity are predominantly regulated through CME plos.org. Dysregulation of proteins involved in clathrin-dependent trafficking, such as SMAP1 (an ARF6 GTPase-activating protein), has been linked to oncogenesis. SMAP1 deficiency in mice, for example, led to enhanced transferrin endocytosis in erythroblasts and impaired sorting of internalized c-KIT from multivesicular bodies to lysosomes in mast cells, resulting in intracellular accumulation of undegraded c-KIT, enhanced ERK activation, and increased cell growth nih.gov. This deregulation of clathrin-dependent membrane trafficking has been implicated in the development of myelodysplastic syndrome (MDS) and subsequent acute myeloid leukemia (AML) in mouse models nih.gov.

Furthermore, FCHSD2, a protein involved in regulating CME, has a cancer-cell-specific function in non-small-cell lung cancer (NSCLC) cells. Loss of FCHSD2 impacts the recycling of RTKs like EGFR and MET, shunting their trafficking into late endosomes and lysosomal degradation plos.org. This depletion can lead to nuclear translocation of active extracellular signal-regulated kinase 1 and 2 (ERK1/2), enhancing transcription and upregulation of EGFR and MET, and correlating with higher tumor grades of NSCLC plos.org.

Altered Clathrin Dynamics in Malignant Transformation

The dynamic processes of clathrin-coated pit (CCP) formation, maturation, and scission are fundamental to CME nih.govplos.org. These processes involve a complex sequence of interactions among structural proteins, regulatory proteins, and lipids plos.org. Alterations in these dynamics can contribute to malignant transformation.

Research indicates that the initiation, maturation, and scission of CCPs involve significant membrane remodeling molbiolcell.org. The assembly of clathrin into cage-like lattices underlies the formation of CCPs, which capture molecular cargo as they invaginate from the cell surface and bud inward to form coated vesicles plos.orgnih.gov. The lifetime of CCPs can vary significantly, and their opening and closing events are tightly coupled with protein assembly plos.org.

For example, actin dynamics play a crucial role in the assembly, maturation, and closing phases of CME, affecting membrane morphology and being necessary for efficient and irreversible pit closure plos.org. Membrane order also regulates CCP dynamics, with cholesterol extraction, which disorders membranes, altering both CCP initiation and lifetimes molbiolcell.orgwikipedia.org.

In cancer cells, adaptations of membrane trafficking pathways, including CME, are observed to sustain proliferation and accelerated growth biologists.com. Clathrin-mediated endocytosis is downregulated in multiple non-small cell lung cancer (NSCLC) cell lines compared to normal lung epithelial cells biologists.com. This altered regulation of RTK trafficking through endocytic pathways is critical for understanding cancer progression and resistance to RTK-targeted therapies biologists.com.

Inherited Disorders Linked to Clathrin Pathway Defects

Defects in the clathrin pathway and associated proteins are implicated in a range of inherited disorders, particularly those affecting neurological function and lysosomal storage.

Mutations in genes encoding key clathrin-mediated endocytosis (CME) proteins have been linked to various human diseases, especially neurological disorders oup.com. For instance, biallelic mutations in the DNAJC6 gene, which encodes auxilin (a co-chaperone protein involved in clathrin uncoating at the presynaptic terminal), cause a complex, early-onset neurodegenerative disorder characterized by rapidly progressive parkinsonism-dystonia in childhood oup.com. These mutations lead to auxilin deficiency and disturbances in synaptic vesicle recycling and homeostasis oup.com.

Lysosomal storage diseases (LSDs), a group of approximately 50 different inherited disorders characterized by the aberrant accumulation of non-degraded substrates in lysosomes, often exhibit impaired clathrin-mediated endocytosis nih.gov. In Type A–B Niemann–Pick Disease (NPD), for example, diminished internalization of clathrin-associated cargo, such as fluorescent transferrin, is observed in ASM-deficient fibroblasts nih.gov. This suggests that lysosomal storage can correlate with diminished clathrin endocytic activity, potentially due to impaired internalization machinery or recycling kinetics nih.gov. Increased cholesterol storage, a characteristic of some lipidoses, has also been implicated in abnormal lipid trafficking and suppression of lipid synthesis, which can affect clathrin-mediated processes wikipedia.orgnih.gov.

Furthermore, mutations in Dynamin 2 (Dyn2), a GTPase essential for clathrin-mediated endocytosis, have been linked to Centronuclear Myopathy (CNM) and Charcot-Marie-Tooth (CMT) disease nih.gov. While Dyn2 is best known for its role in CME, disease-associated Dyn2 mutants can also perturb clathrin-independent endocytosis pathways, such as the uptake of cholera toxin and EGFR, suggesting a common pathological mechanism in these conditions nih.gov.

In Alzheimer's disease (AD), genetic links have been established with endocytic protein genes, including AP-2 (involved in cargo selection), Clusterin (CLU, cargo selection), Bridging integrator 1 (BIN1, scission), CD2 associated protein (CD2AP, scission/uncoating), and Phosphatidylinositol binding clathrin assembly protein (PICALM, cargo selection) frontiersin.org. Defects in the endolysosomal pathway, which is heavily reliant on clathrin-mediated trafficking, contribute to cellular stress in AD, leading to decreased endosomal transport, altered endosome signaling, reduced vesicle recycling, and impaired lysosomal acidification frontiersin.org.

Methodologies for Investigating Clathrin Dynamics and Function

Advanced Imaging Techniques for Clathrin Visualization

Advanced microscopy techniques have revolutionized the study of clathrin, providing unprecedented insights into its assembly, dynamics, and structural organization within living cells.

Live-cell imaging is crucial for observing the dynamic behavior and heterogeneity of clathrin-coated pits (CCPs) in real-time. Techniques such as Total Internal Reflection Fluorescence Microscopy (TIRF-FM) and spinning-disk confocal microscopy are widely employed for this purpose. TIRF-FM is particularly effective for visualizing events occurring at the adherent plasma membrane due to its ability to excite fluorescently tagged components near the glass-water interface with low background noise nih.govnih.govrockefeller.edu.

These methods allow researchers to track individual CCPs and clathrin-coated vesicles (CCVs), revealing their formation, maturation, and scission processes nih.govrockefeller.eduplos.org. Studies using fluorescently tagged clathrin light chains (e.g., EGFP-tagged) or adaptor subunits (e.g., AP-2) have shown that CCPs exhibit striking heterogeneity in their dynamic behavior, with distinct subpopulations, varying kinetics, and differential recruitment of associated proteins nih.govrockefeller.eduplos.orgharvard.edu. For instance, three dynamically distinct CCP subpopulations have been identified: two short-lived, abortive intermediates and one longer-lived, productive subpopulation plos.org. Live-cell imaging has also challenged older models by confirming some aspects of clathrin dynamics while raising new questions about coat assembly and membrane deformation rockefeller.eduharvard.edu.

Given the nanoscale dimensions of clathrin structures (CCPs typically range from 60 to 120 nm in diameter biologists.com), super-resolution microscopy techniques are indispensable for resolving their precise architecture. Single-Molecule Localization Microscopy (SMLM), including techniques like dSTORM, and Stimulated Emission Depletion (STED) microscopy provide resolutions significantly beyond the diffraction limit of conventional light microscopy, often achieving resolutions of 20 nm or better nih.govabbelight.comubc.ca.

These techniques enable quantitative 3D imaging of clathrin structures, allowing for the determination of the precise geometry of individual clathrin coats at the plasma membrane nih.govabbelight.com. Super-resolution microscopy has been used to almost resolve the clathrin triskelion, the basic unit forming clathrin-coated pits abbelight.com. It has also revealed the coexistence of morphologically distinct clathrin structures, such as small, spherical CCPs and larger, planar flat clathrin lattices (FCLs), and has provided insights into their differential dynamics and association with proteins like dynamin biologists.commolbiolcell.org. Quantitative analysis of SMLM data, often combined with clustering algorithms and model fitting frameworks, allows for the extraction of geometric parameters and the reconstruction of clathrin remodeling during endocytosis at the nanoscale nih.govabbelight.com.

Electron Cryomicroscopy (Cryo-EM) provides high-resolution structural information about clathrin assemblies, particularly in vitro assembled coats, offering insights into how individual clathrin triskelia fit into the larger polygonal lattice biologists.comharvard.edunih.govnih.gov. This technique allows for the visualization of clathrin lattices at subnanometer resolution, enabling researchers to trace the extensive 1,675-residue clathrin heavy chain and define the position of the light chain within the assembled coat harvard.edunih.gov.

Cryo-EM studies have revealed the invariant pattern of contacts in the neighborhood of each vertex of the clathrin lattice, with more variable interactions along the extended "legs" of the triskelion harvard.edunih.gov. This structural understanding is crucial for comprehending the stability of the lattice and how its assembly and uncoating are controlled by specific sites harvard.edu. Cryo-EM, sometimes in correlative approaches with light microscopy, continues to be a powerful tool for deciphering the structural plasticity of clathrin and its contribution to functional diversity biologists.com.

Biochemical and Biophysical Approaches to Clathrin

Beyond visualizing clathrin in its cellular context, biochemical and biophysical methodologies are essential for dissecting the molecular mechanisms of clathrin assembly, its interactions with other proteins, and the structural basis of its function.

The purification of clathrin, typically from rich sources like bovine brain clathrin-coated vesicles, is a foundational step for in vitro biochemical and biophysical studies embopress.orgnih.govembopress.org. This process often involves techniques such as ultracentrifugation, gel filtration, and ion-exchange chromatography to isolate clathrin triskelia and associated proteins embopress.orgembopress.orgresearchgate.net.

Once purified, clathrin and its interacting partners can be reconstituted in vitro to study the mechanisms of clathrin assembly under controlled conditions embopress.orgembopress.orgresearchgate.netnih.govduke.edu. Reconstitution experiments have been instrumental in understanding how clathrin triskelia polymerize to form polyhedral structures and how this process is regulated by adaptor proteins and accessory factors embopress.orgembopress.orgresearchgate.net. For example, studies have shown that adaptor proteins like AP-2 promote clathrin assembly by crosslinking triskelia at different locations within the cage embopress.org. Similarly, proteins like AP180 have been purified and shown to bind clathrin triskelia, promoting their assembly into regular polyhedral structures reminiscent of coated vesicles embopress.orgresearchgate.net. These reconstitution studies, often analyzed by techniques like SDS-PAGE and electron microscopy, provide critical insights into the molecular requirements and steps involved in clathrin coat formation embopress.orgembopress.org.

High-resolution structural analysis techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to determine the atomic-level structures of clathrin domains and their complexes with interacting proteins nih.govnih.govnih.govacs.org. These methods provide detailed insights into the molecular interfaces that govern clathrin's recruitment and assembly.

Key findings from these structural analyses include:

Clathrin Heavy Chain N-terminal Domain (TD) Structure: The N-terminal domain of the clathrin heavy chain forms a seven-bladed β-propeller structure acs.org. This domain is crucial for interacting with membrane-associated adaptor and accessory proteins via short peptide motifs, such as the "clathrin-box" and "W-box" motifs acs.org.

Adaptor Protein Interactions: Crystallography and NMR studies have elucidated the binding sites on the clathrin TD for various adaptor proteins, including β-arrestin 2, AP-2, and AP-3 β-subunit acs.org. These studies have shown how adaptor proteins like AP-2 recruit clathrin to the plasma membrane and how their interactions drive clathrin assembly embopress.orgnih.govbiorxiv.org.

Conformational Changes: Structural analysis, combined with biochemical experiments, has revealed how adaptor proteins like AP-1 and AP-2 undergo conformational changes (e.g., "unlocking" of AP-1 by Arf1-GTP) upon membrane binding, which in turn activates their cargo binding sites and modulates clathrin interaction nih.govbiorxiv.org.

Integrated Biophysical Approaches: Beyond atomic resolution, biophysical techniques such as interfacial tensiometry, rheology, and atomic force microscopy are used to study the interactions of clathrin and adaptor proteins with biomimetic membranes under physiological conditions biorxiv.org. These approaches provide insights into the effects of protein binding on membrane properties, such as phospholipid lateral diffusion and the formation of a percolated network, which can influence subsequent clathrin binding and coat formation biorxiv.org.

Collectively, these structural and biophysical investigations provide a comprehensive understanding of the molecular mechanisms underlying clathrin-mediated membrane trafficking, from initial recruitment to complete vesicle formation.

Compound Information

Genetic Perturbation Studies of Clathrin

Genetic perturbation studies are fundamental to understanding the causal roles of clathrin in various cellular processes. By manipulating the expression or integrity of clathrin genes, researchers can observe the resulting phenotypic changes, thereby inferring clathrin's functions.

CRISPR/Cas9-Mediated Clathrin Gene Editing

CRISPR/Cas9 technology represents a powerful and precise tool for gene editing, allowing for targeted modifications to the genome wikipedia.orgnih.gov. This system has been widely adopted for loss-of-function analyses, where specific genes are disrupted to study their roles nih.gov. In the context of clathrin research, CRISPR/Cas9 has been instrumental in generating cell lines with altered clathrin expression.

For instance, a clathrin heavy chain (CLTC) knockout A549 cell line was successfully established using CRISPR/Cas9 technology uni-saarland.de. The efficacy of the knockout was rigorously verified through multiple molecular techniques, including polymerase chain reaction (PCR), Western blot analysis, immunofluorescence, and T7 endonuclease I (T7E1) analysis uni-saarland.de. This groundbreaking work provided direct evidence that while clathrin-dependent endocytosis is a primary pathway for viral entry, such as for Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), other endocytic pathways, like lipid raft-mediated endocytosis, can partially compensate for the absence of clathrin uni-saarland.de. Furthermore, the delivery of CRISPR/Cas9 components, such as Cas9/single guide RNA (sgRNA) ribonucleoprotein (RNP) complexes, can itself utilize clathrin-mediated endocytosis for efficient cellular uptake, highlighting the intertwined nature of clathrin's function and its investigative tools wikipedia.orgnih.govnih.gov.

RNA Interference (RNAi) Strategies for Clathrin Knockdown

RNA interference (RNAi) is a widely utilized post-transcriptional gene silencing mechanism that enables the specific reduction, or "knockdown," of target gene expression prospecbio.com. This technique involves the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) into cells, leading to the degradation of complementary messenger RNA (mRNA) molecules prospecbio.com.

RNAi strategies have been extensively applied to investigate clathrin function. Studies have demonstrated that knockdown of the clathrin heavy chain (CHC) gene using RNAi can significantly impair subsequent RNAi responses in Drosophila cell cultures, suggesting a role for clathrin-mediated endocytosis in the uptake of double-stranded RNA (dsRNA) rcsb.org. In the predatory mite Metaseiulus occidentalis, a loss-of-function analysis of the clathrin heavy chain gene via RNAi resulted in robust gene knockdown, leading to reduced longevity and an almost complete abolition of oviposition, with the few eggs produced failing to hatch rcsb.org.

Proteomic Analysis of Clathrin Interacting Networks

Proteomic analysis, particularly through techniques like mass spectrometry (MS) combined with co-immunoprecipitation, is crucial for identifying and characterizing the protein networks that interact with clathrin cusabio.comresearchgate.net. These studies provide comprehensive insights into clathrin's molecular partners, their functions, and the cellular pathways in which they participate cusabio.comresearchgate.net.

Clathrin-mediated endocytosis (CME) relies on a complex and dynamic network of proteins, with clathrin itself and the adaptor protein complex 2 (AP-2) serving as central "hub" proteins that coordinate interactions with a multitude of accessory factors. Proteomic investigations have successfully mapped components of this interactome. For instance, large-scale anti-CD4 immunoprecipitations followed by high-resolution mass spectrometry analysis in human primary macrophages revealed that CD4 associates with various proteins involved in the cellular cortex, membrane rafts, and components of clathrin-adaptor proteins, particularly during induced CD4 internalization and degradation cusabio.com. This analysis specifically identified clathrin heavy chain 1 and the adaptor protein AP-2 as interacting partners of CD4 in resting macrophages, indicating a constitutive internalization and recycling mechanism via CME cusabio.com.

Comparative proteomic studies of clathrin-coated vesicles (CCVs) have significantly expanded the known clathrin interactome. One such study isolated CCV-enriched fractions from HeLa cells and compared them to "mock CCV" fractions from clathrin-depleted cells using a combination of 2D difference gel electrophoresis and isobaric tags for relative and absolute quantification (iTRAQ) coupled with mass spectrometry. This approach led to the identification of 63 bona fide CCV proteins, 28 of which had not been previously established as CCV components. These novel associations included numerous post-Golgi SNAREs, subunits of the AP-3, retromer, and BLOC-1 complexes, as well as lysosomal enzymes.

Proteomic analysis has also been applied to understand the interactions of nanoparticles with cellular machinery during uptake. For example, analysis of the intracellular protein corona (IPC) formed on the surface of gold nanoparticles revealed the presence of clathrin light chain B (CLTB) as a marker protein for clathrin-mediated endocytosis, confirming its involvement in nanoparticle internalization. Furthermore, the AP2 α-appendage, a critical interaction hub for accessory proteins in clathrin-mediated endocytosis, has had its protein ligands characterized using liquid chromatography tandem mass spectrometry (LC-MS/MS), providing detailed insights into the molecular interactions that drive clathrin-dependent processes researchgate.net.

Table of Compound Names and PubChem CIDs

Future Directions and Emerging Research Avenues for Clathrin

Unresolved Questions in Clathrin Assembly and Regulation

Significant progress has been made in understanding clathrin assembly and its regulation, yet several fundamental questions persist. One major unresolved issue is the precise mechanism by which clathrin coat assembly is regulated both temporally and spatially within the cell. While adaptor protein 2 (AP2) complexes are known to trigger clathrin assembly on the plasma membrane, and biochemical and structural studies have shed light on these interactions, the molecular events involved in the initiation, stabilization, and curvature generation of clathrin-coated pits (CCPs) are still not fully understood. rupress.org

There are competing models regarding how clathrin triskelia form a coat: the "constant curvature" model suggests the coat assumes its final curvature from the outset while increasing in surface area, whereas the "constant area" model proposes that clathrin initially forms a flat coat that subsequently becomes more curved until vesicle formation is complete. rupress.org Recent studies using 3D super-resolution microscopy have provided insights, suggesting that clathrin coats partially preassemble and then bend during endocytosis. rupress.org

The role of accessory proteins and the precise sequence of their recruitment and coordination with clathrin and adaptor proteins also present ongoing challenges. For instance, the mechanisms driving specific recruitment of clathrin to intracellular membranes like the Trans-Golgi Network (TGN) or endosomal membranes are not fully uncovered. biologists.com Cycles of phosphorylation and dephosphorylation of key coat proteins are likely to play an important regulatory role, as does the influence of small GTPases like Rab5. abcam.cn Furthermore, the genetic factors responsible for the structural and functional diversity of clathrin assemblies remain to be identified. biologists.com

Emerging Roles of Clathrin in Membrane Dynamics and Fission

While clathrin's role in shaping budding vesicles during endocytosis is well-established, recent groundbreaking studies have revealed its crucial involvement in the final fission or separation phase of these vesicles from the cell membrane. springernature.com This discovery challenges the long-held belief that clathrin's role was confined to early stages of vesicle formation, with other proteins like dynamin primarily managing scission. springernature.com

It now appears that intrinsically curved coat proteins like clathrin can generate forces necessary for membrane fission. springernature.com Clathrin polymerization plays a critical role in generating mechanical forces due to its intrinsically curved structure, which can constrict the vesicle neck to just a few nanometers, potentially initiating fission. springernature.com Mutant studies have shown that clathrin mutants lacking the ability to polymerize failed to execute this constriction and fission function. springernature.com This new perspective suggests that clathrin is integral to the fission of vesicles, impacting a range of endocytic and exocytotic processes previously categorized as "clathrin-independent," including various forms of endocytosis like ultrafast, fast, slow, bulk, and overshoot, as well as kiss-and-run fusion dynamics in neuroendocrine cells and neurons. springernature.com

This emerging role reshapes our understanding of clathrin's mechanical contribution to membrane dynamics beyond mere vesicle formation, highlighting its integral function in the dynamic process of membrane fission. springernature.com While dynamin has been traditionally recognized as the primary mechano-enzymatic protein for membrane fission, clathrin's direct involvement in generating constrictive forces adds a new layer of complexity to the scission process. unige.chembopress.orgpnas.orgpnas.org

Development of Novel Tools for Clathrin Research

Advances in research tools and techniques are continuously pushing the boundaries of clathrin biology. Live-cell imaging techniques, particularly those utilizing fluorescently-tagged clathrin and adaptor proteins, have been instrumental in observing the dynamic behavior of clathrin structures in real-time. abcam.cnharvard.edunih.govnih.gov Techniques such as total internal reflection fluorescence (TIRF) microscopy and spinning-disk confocal microscopy allow for high temporal and spatial resolution imaging of clathrin-coated pit formation and dynamics at the plasma membrane. harvard.edunih.govmdpi.complos.org

Super-resolution microscopy techniques, including single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy, provide even higher-resolution views of clathrin structures within living cells, enabling detailed analysis of their geometry and the impact of inhibitors or mutations. rupress.orgubc.ca These advanced imaging methods, coupled with computational and analytical tools for unbiased detection and tracking of weak fluorescent events, are crucial for gathering information on early events in coat formation, regulation of assembly and disassembly, and the characteristics of clathrin coats in different cellular contexts. harvard.eduplos.org

Beyond imaging, novel genetically encoded reporters have been developed to "hot-wire" clathrin-mediated endocytosis, allowing for the inducible initiation of CME with temporal and spatial precision. warwick.ac.uknih.govelifesciences.org These systems involve inducibly attaching a clathrin-binding protein fragment ("hook") to an "anchor" protein at the plasma membrane, triggering the formation of new CCVs with defined cargo. nih.gov This approach bypasses several steps in natural vesicle creation, providing a powerful tool to investigate functional interactions between clathrin and adaptor proteins like AP2. nih.gov The ability to control CME on demand offers unprecedented opportunities to dissect the molecular requirements for clathrin-AP2 interaction and other aspects of clathrin dynamics.

Q & A

Q. What is the primary role of Clathrin A in cellular vesicle formation, and which experimental approaches are foundational for studying its structure-function relationship?

this compound is a pivotal protein in clathrin-mediated endocytosis, facilitating vesicle formation through its triskelion structure. Foundational methodologies include cryo-electron microscopy (cryo-EM) for structural resolution (e.g., resolving lattice assembly at 8–10 Å resolution) and biochemical assays (e.g., light scattering) to quantify assembly kinetics . Limitations of these assays, such as temporal resolution in light scattering, should be addressed via complementary techniques like fluorescence live-cell imaging .

Q. How do researchers differentiate this compound from other clathrin isoforms in experimental settings?